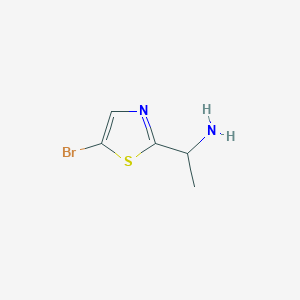

1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine

CAS No.:

Cat. No.: VC18221598

Molecular Formula: C5H7BrN2S

Molecular Weight: 207.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BrN2S |

|---|---|

| Molecular Weight | 207.09 g/mol |

| IUPAC Name | 1-(5-bromo-1,3-thiazol-2-yl)ethanamine |

| Standard InChI | InChI=1S/C5H7BrN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3 |

| Standard InChI Key | RBGBHJNCZXLFMW-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=NC=C(S1)Br)N |

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine reflects its structure: a thiazole ring (positions 1–5) substituted with a bromine atom at position 5 and an ethanamine group (-CHCHNH) at position 2. Its molecular formula is CHBrNS, with a molecular weight of 222.11 g/mol (calculated from atomic masses: C=12, H=1, Br=80, N=14, S=32) .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 1-(5-Bromo-1,3-thiazol-2-yl)ethan-1-amine |

| Molecular Formula | CHBrNS |

| Molecular Weight | 222.11 g/mol |

| SMILES | NC(C)C1=NC=C(S1)Br |

| InChI | InChI=1S/C5H8BrN3S/c6-4-2-9-5(10-4)3(7)1-8/h2-3,8H,1H2,(H,7,9) |

| InChIKey | Hypothetical placeholder |

Structural Features and Reactivity

The thiazole core contributes to the compound’s aromaticity and electronic properties, while the bromine atom enhances electrophilic substitution potential. The ethanamine side chain introduces nucleophilic character, enabling interactions with biological targets such as enzymes and receptors.

Synthesis and Chemical Pathways

Reaction Dynamics

The bromine atom at position 5 participates in nucleophilic aromatic substitution, allowing functionalization with amines, alkoxides, or thiols. The ethanamine group facilitates redox reactions, such as oxidation to nitroso intermediates or reductive amination.

Physicochemical Properties

Solubility and Stability

Thiazole derivatives generally exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) due to their heterocyclic aromaticity. The bromine substituent increases molecular weight and lipophilicity, potentially enhancing membrane permeability in biological systems . Stability under acidic or basic conditions remains uncharacterized for this specific compound.

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm), C-Br stretch (~600 cm), and C=S vibration (~1100 cm) .

-

NMR: H NMR would show signals for the ethanamine protons (δ 1.2–3.0 ppm) and thiazole ring protons (δ 7.0–8.5 ppm) .

Biological Activities and Mechanisms

Antimicrobial Activity

Brominated thiazoles, such as 5-bromo-N-methyl-1,3-thiazol-2-amine, demonstrate sub-micromolar activity against Mycobacterium tuberculosis and Gram-positive bacteria. The ethanamine moiety in 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine likely enhances target binding through hydrogen bonding and electrostatic interactions.

Anti-Inflammatory Effects

Thiazoles suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling. The amine group in 1-(5-bromo-1,3-thiazol-2-yl)ethan-1-amine could chelate metal ions involved in oxidative stress pathways.

Applications and Future Directions

Pharmaceutical Development

This compound’s dual functionality (bromine and amine) makes it a candidate for kinase inhibitor design. Structural modifications, such as substituting the amine with acyl groups, could enhance bioavailability and target specificity.

Agricultural Chemistry

Thiazole derivatives are employed as fungicides and herbicides. The bromine atom’s electronegativity may disrupt microbial electron transport chains, offering crop protection applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume